REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:10][C:11]([F:14])([F:13])[F:12].[C:15]([O-])([O-])=O.[K+].[K+].CB1OB(C)OB(C)O1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CN(C=O)C>[CH3:15][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:10][C:11]([F:14])([F:13])[F:12] |f:1.2.3,^1:33,35,54,73|
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C#N)C=C1)OC(F)(F)F
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Name
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|
Quantity
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15.6 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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5.5 mL
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Type
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reactant
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Smiles
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CB1OB(OB(O1)C)C
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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4.34 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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is added
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Type
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CUSTOM
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Details
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The mixture is then sealed
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Type
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CONCENTRATION
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Details
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The mixture is then concentrated
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Type
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CUSTOM
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Details
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partitioned between Et2O and 50% brine solution
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Type
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EXTRACTION
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Details
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The aqueous phase is further extracted with Et2O
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic layers are dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The residue is purified via flash chromatography (10% EtOAc/hexanes)
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Name
|
|
Type
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product
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Smiles
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CC1=C(C=C(C#N)C=C1)OC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |